(E)-methyl 3-iodoacrylate
CAS No.: 6213-88-3
Cat. No.: VC21219128
Molecular Formula: C4H5IO2
Molecular Weight: 211.99 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6213-88-3 |
---|---|
Molecular Formula | C4H5IO2 |
Molecular Weight | 211.99 g/mol |
IUPAC Name | methyl 3-iodoprop-2-enoate |
Standard InChI | InChI=1S/C4H5IO2/c1-7-4(6)2-3-5/h2-3H,1H3 |
Standard InChI Key | SUQXOFVGKSUSSM-UHFFFAOYSA-N |
Isomeric SMILES | COC(=O)/C=C/I |
SMILES | COC(=O)C=CI |
Canonical SMILES | COC(=O)C=CI |
Introduction
Chemical Structure and Basic Properties
(E)-Methyl 3-iodoacrylate (CAS: 6213-88-3) is an acrylate derivative characterized by a double bond with an iodine substituent in the trans (E) configuration. This molecular arrangement gives the compound distinctive reactivity patterns that are exploited in numerous synthetic applications.
Physical and Chemical Characteristics
The compound appears as an off-white to yellow crystalline powder with a defined molecular structure containing a reactive iodine atom . Its physical properties are summarized in the table below:
Property | Value |
---|---|
Molecular Formula | C4H5IO2 |
Molecular Weight | 211.986 g/mol |
Physical State | Crystalline powder |
Color | Off-white to yellow |
Melting Point | 112-124°C |
Boiling Point | 182.1°C at 760 mmHg |
Purity (Commercial) | Not less than 97% (by titration) |
Loss on Drying | Not more than 1.00% |
The compound's molecular structure features a carbon-carbon double bond with an iodine atom attached to one of the carbon atoms and a methyl ester group at the other end. This configuration provides excellent reactivity for various transformation reactions .
Synthetic Applications
(E)-Methyl 3-iodoacrylate has established itself as a valuable synthetic intermediate in organic chemistry, particularly due to its versatility in coupling reactions.
Cross-Coupling Reactions
The compound excels as a substrate in various palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis. Its iodine moiety makes it particularly reactive in these transformations, enabling the creation of new carbon-carbon bonds with high efficiency and selectivity .
One of the most notable applications is in Heck reactions, where (E)-methyl 3-iodoacrylate reacts with olefins in the presence of palladium catalysts to form highly functionalized products. This reactivity pattern allows chemists to construct complex carbon frameworks that would be challenging to synthesize through alternative routes .
Nucleophilic Substitution Reactions
The compound readily undergoes nucleophilic substitution reactions with various nucleophiles, including:
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Oxygen-based nucleophiles (alcohols, phenols)
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Nitrogen-based nucleophiles (amines, azides)
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Sulfur-based nucleophiles (thiols)
These reactions typically proceed with retention of the trans (E) configuration, providing stereochemically defined products that are valuable in further synthetic transformations .
Industrial and Research Applications
The versatility of (E)-methyl 3-iodoacrylate has led to its adoption across multiple sectors in chemical research and production.
Pharmaceutical Intermediates
In pharmaceutical research, (E)-methyl 3-iodoacrylate serves as a key building block for constructing:
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Drug candidates with specific stereochemistry
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Bioactive compounds with defined structural features
The compound's ability to participate in stereoselective reactions makes it particularly valuable in medicinal chemistry, where spatial arrangement of atoms often determines biological activity and therapeutic efficacy.
Polymer Chemistry
(E)-Methyl 3-iodoacrylate plays a significant role in polymer science through:
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Synthesis of acrylate derivatives with specialized properties
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Development of functional materials with tailored characteristics
These applications highlight the compound's importance in materials science and the development of advanced polymeric materials with specific physical and chemical properties.
Agrochemical Development
The compound also finds application in the agricultural sector as an intermediate in the synthesis of:
Its versatile reactivity allows for the creation of complex molecules with targeted biological activities in the field of agricultural chemistry.
Specification | Details |
---|---|
Purity | ≥ 95-97% |
Country of Origin | India (from Infinium Pharmachem) |
Product Codes | II0004 (Infinium), T98643 (AChemBlock) |
MDL Number | MFCD11519163 |
These specifications ensure that researchers and manufacturers receive a product of consistent quality that meets their analytical and synthetic requirements .
Size | Approximate Price Range |
---|---|
100 mg | ฿441.00 |
250 mg | ฿909.00 |
1000 mg (1g) | ฿2,322.00 |
5000 mg (5g) | ฿5,400.00 |
Bulk quantities may also be available for industrial applications, with pricing subject to negotiation with suppliers. The typical minimum order quantity for industrial purposes is reported to be 1 kilogram .
Related Compounds and Derivatives
Several related compounds share structural similarities with (E)-methyl 3-iodoacrylate, offering complementary reactivity patterns that expand the synthetic toolkit available to chemists.
Structural Analogs
Notable structural analogs include:
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(E)-Ethyl 3-iodoacrylate (CAS: 31930-37-7), which offers similar reactivity with a slightly modified ester group
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Other halogenated acrylates, which provide varying degrees of reactivity based on the halogen substituent
These compounds allow chemists to fine-tune reaction conditions and product properties based on specific requirements of their synthetic targets.
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